Carbamic acid, N-[1-[3-(1-isocyanato-1-methylethyl)phenyl]-1-methylethyl]-, methyl ester
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Overview
Description
Carbamic acid, N-[1-[3-(1-isocyanato-1-methylethyl)phenyl]-1-methylethyl]-, methyl ester is a complex organic compound with significant applications in various fields. This compound is known for its unique structure, which includes an isocyanate group and a methyl ester group, making it a versatile molecule in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-[1-[3-(1-isocyanato-1-methylethyl)phenyl]-1-methylethyl]-, methyl ester typically involves the reaction of an appropriate amine with phosgene or its derivatives. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reaction. The process may also involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and high yield. The process involves the careful handling of reactive intermediates and the implementation of safety measures to prevent exposure to toxic reagents like phosgene. The final product is purified using techniques such as distillation or crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-[1-[3-(1-isocyanato-1-methylethyl)phenyl]-1-methylethyl]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates or ureas.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can undergo nucleophilic substitution reactions with alcohols or amines to form urethanes or ureas.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alcohols or amines are used under mild conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carbamates or ureas.
Reduction: Amines.
Substitution: Urethanes or ureas.
Scientific Research Applications
Carbamic acid, N-[1-[3-(1-isocyanato-1-methylethyl)phenyl]-1-methylethyl]-, methyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and other complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactive isocyanate group.
Mechanism of Action
The mechanism of action of Carbamic acid, N-[1-[3-(1-isocyanato-1-methylethyl)phenyl]-1-methylethyl]-, methyl ester involves its reactive isocyanate group, which can form covalent bonds with nucleophiles such as amines or alcohols. This reactivity makes it a valuable intermediate in the synthesis of various compounds. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or polymer formation in industrial processes.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, phenyl-, methyl ester: Similar structure but lacks the isocyanate group.
Carbamic acid, methyl ester: Simpler structure with only a methyl ester group.
Carbamic acid, phenyl ester: Contains a phenyl group but lacks the isocyanate group.
Uniqueness
Carbamic acid, N-[1-[3-(1-isocyanato-1-methylethyl)phenyl]-1-methylethyl]-, methyl ester is unique due to its combination of an isocyanate group and a methyl ester group, which imparts distinct reactivity and versatility in various chemical reactions and applications. This combination allows it to participate in a wide range of synthetic transformations, making it a valuable compound in both research and industrial settings.
Properties
CAS No. |
90826-33-8 |
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Molecular Formula |
C15H20N2O3 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
methyl N-[2-[3-(2-isocyanatopropan-2-yl)phenyl]propan-2-yl]carbamate |
InChI |
InChI=1S/C15H20N2O3/c1-14(2,16-10-18)11-7-6-8-12(9-11)15(3,4)17-13(19)20-5/h6-9H,1-5H3,(H,17,19) |
InChI Key |
XZJMIPFYRUEGDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)C(C)(C)N=C=O)NC(=O)OC |
Origin of Product |
United States |
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